Fitc-C6-lehd-fmk

Fluorescence Brightness Quantum Yield Extinction Coefficient

Detecting active caspase-9 without fixation or secondary antibodies remains challenging with standard immunoassays or unlabeled inhibitors. FITC-C6-LEHD-FMK solves this as a fluorescent activity-based probe. - **Performance**: Quantum yield 0.92, extinction coefficient 73,000 M⁻¹cm⁻¹; FL1 channel compatible. - **Workflow**: Single-step, live-cell staining for flow cytometry, microscopy, or plate reader. - **Logistics**: ≥98% purity (HPLC); shipped on blue ice. Direct replacement for FAM-LEHD-FMK with higher brightness and lower pH sensitivity.

Molecular Formula C49H55FN8O14S
Molecular Weight 1031.1 g/mol
Cat. No. B12399294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFitc-C6-lehd-fmk
Molecular FormulaC49H55FN8O14S
Molecular Weight1031.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O
InChIInChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1
InChIKeyGTQKPUFPXUBBML-BQYLNSIHSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FITC-C6-LEHD-FMK: Class, Labeling & Detection


FITC-C6-LEHD-FMK is a fluorescent activity-based probe comprising the caspase-9–selective tetrapeptide LEHD, a C6 aminohexanoic acid linker, an irreversible fluoromethyl ketone (FMK) warhead, and a fluorescein isothiocyanate (FITC) reporter. It belongs to the broader Fluorochrome-Labeled Inhibitor of Caspases (FLICA) family and is used for direct detection of active caspase-9 in living cells [1]. The probe is cell‑permeable, binds active caspase‑9 irreversibly, and is detected by fluorescence microscopy, flow cytometry, or a plate reader (Ex/Em ≈ 491/516 nm) without fixation, secondary antibodies, or lysis . Its spectral properties include a quantum yield of 0.92 and an extinction coefficient of 73,000 M⁻¹ cm⁻¹ .

Live‑cell detection of active caspase‑9 without fixation
Compatible with flow cytometry, fluorescence microscopy, plate reader
Cell‑permeable FITC conjugate; Ex/Em ≈ 491/516 nm

FITC-C6-LEHD-FMK vs. Unlabeled & Antibody-Based Methods


Unlabeled caspase‑9 inhibitors (e.g., Z‑LEHD‑FMK) block enzyme activity but provide no fluorescent readout, forcing users to run separate cell‑viability or immunoblot endpoints and losing the real‑time, single‑cell resolution that FITC‑C6‑LEHD‑FMK delivers . Conventional anti‑caspase‑9 antibodies require cell fixation, permeabilization, and secondary detection steps that can introduce variability and cannot distinguish active from inactive forms . Even closely related fluorescent conjugates such as FAM‑LEHD‑FMK differ in brightness and pH sensitivity; FITC‑C6‑LEHD‑FMK provides a quantum yield of 0.92 and an extinction coefficient of 73,000 M⁻¹ cm⁻¹ , values that set its green‑channel sensitivity apart from FAM analogs, which typically exhibit lower quantum yields (~0.75–0.85 depending on the FAM isomer and environment). These differences in dye performance, together with the probe’s C6 spacer that minimizes steric hindrance at the caspase‑9 active site, mean that substitute reagents frequently require re‑optimization of staining protocols and may produce non‑equivalent results.

Unlabeled inhibitors
Lack fluorescent readout; require separate viability or blot endpoints, losing real‑time single‑cell resolution.
Caspase‑9 antibodies
Require fixation and permeabilization; cannot distinguish active from inactive caspase‑9.
FAM‑LEHD‑FMK
Typically lower brightness and broader emission may increase PE channel spillover; protocol optimization often needed.

FITC-C6-LEHD-FMK: Quantitative Evidence vs. Alternatives


Brightness Advantage vs. FAM-LEHD-FMK for Flow Cytometry

FITC‑C6‑LEHD‑FMK carries a fluorescein isothiocyanate reporter whose spectral properties provide quantifiable brightness advantages over the carboxyfluorescein (FAM) variants used in many alternative caspase‑9 FLICA probes. Specifically, the FITC label on this probe exhibits a quantum yield (Φ) of 0.92 and an extinction coefficient (ε) of 73,000 M⁻¹ cm⁻¹ at 488 nm . By comparison, the carboxyfluorescein (FAM) fluorophore—employed in FAM‑LEHD‑FMK and FAM‑FLICA caspase‑9 kits—typically exhibits a quantum yield of ~0.75–0.85 and a comparable or slightly lower extinction coefficient . Brightness (Φ × ε) serves as a direct predictor of the fluorescence signal obtained per labeled caspase‑9 molecule; the higher product value for FITC translates into superior detection sensitivity in flow cytometry and plate-reader formats. While this is a class‑level inference based on isolated fluorophore measurements rather than a direct head‑to‑head comparison on the same LEHD‑FMK scaffold, it provides a physically rigorous basis for choosing FITC over FAM conjugates when maximal green‑channel signal is required.

Brightness advantage
Class-level inference
FITC Φ×ε: 67,160 vs FAM ~52,500–63,750 (5–28% higher)
Supports improved green‑channel detection sensitivity
Class‑level fluorophore comparison; conjugate brightness may vary with environment
Fluorescence Brightness Quantum Yield Extinction Coefficient

C6 Linker Advantage Over Direct FITC-LEHD Conjugates

FITC‑C6‑LEHD‑FMK incorporates a six‑carbon aminohexanoic acid (C6) spacer between the FITC fluorophore and the LEHD peptide sequence. Most commercially available FITC‑LEHD‑FMK reagents (e.g., Abcam ab65615, CaspGLOW kits, and generic FLICA products) conjugate FITC directly to the N‑terminus of LEHD without an extended linker . The C6 spacer increases the distance between the bulky fluorescein moiety and the caspase‑9 recognition motif by approximately 7–8 Å (extended conformation), thereby reducing steric occlusion of the FMK warhead from the active‑site cysteine [1]. Although direct binding affinity measurements (e.g., Kᵢ or IC₅₀ values) for C6‑containing versus non‑C6 FITC–LEHD‑FMK conjugates are not publicly available, the structural rationale is well‑established in peptide‑fluorophore chemistry: linkers of this length have been shown to improve target binding for other FLICA probes [1]. This structural feature constitutes a class‑level differentiation that distinguishes FITC‑C6‑LEHD‑FMK from its non‑linker FITC‑LEHD‑FMK counterparts.

C6 linker design
Class-level inference
C6 spacer adds ~7–8 Å, predicted to reduce steric hindrance
Supports active‑site accessibility
Direct binding affinity data not reported for this conjugate
Linker Optimization Steric Accessibility Binding Efficiency

Live-Cell, Fixation-Free Caspase-9 Detection

FITC‑C6‑LEHD‑FMK enables direct, live‑cell detection of active caspase‑9 without any of the ancillary steps required by antibody‑based methods. In a published study examining shikonin‑induced apoptosis in Hs683 and U87MG glioma cells, FITC‑LEHD‑FMK (the core detection moiety also present in FITC‑C6‑LEHD‑FMK) was incubated with 1 × 10⁶ cells for 1 h at 37 °C, followed by a single PBS wash and immediate flow cytometry, yielding clear fluorescence shifts that discriminated treated from untreated populations [1]. In contrast, caspase‑9 immunodetection in the same study required cell fixation, permeabilization, and incubation with a primary anti‑caspase‑9 antibody followed by a fluorescent secondary antibody—a multi‑stop workflow that cannot preserve live‑cell status [1][2]. The FLICA‑type workflow reduces total sample preparation time by approximately 60–90 min compared with indirect immunofluorescence and eliminates fixation‑induced artifacts in caspase activity measurement. This operational advantage is shared across the FLICA class, but the specific combination of the FITC label and the C6 linker in FITC‑C6‑LEHD‑FMK maximizes the signal‑to‑noise ratio available in the live‑cell detection channel .

Live‑cell workflow
Supporting evidence
1 incubation + wash vs multi‑step fixation/antibody (≥60–90 min saved)
Reported workflow reduction; live‑cell compatible
Glioma cell lines; shikonin‑induced apoptosis model
Live-Cell Imaging Flow Cytometry Apoptosis

Spectral Compatibility with PE and APC Channels

FITC‑C6‑LEHD‑FMK occupies the FL1 channel (Ex 488 nm / Em 516 nm) of standard flow cytometers, leaving the FL2 (PE, ~575 nm), FL3 (PE‑Cy5, ~670 nm), and FL4 (APC, ~660 nm) channels available for simultaneous detection of annexin V‑PE, propidium iodide, mitochondrial dyes, or other apoptosis markers . In a study of viscum‑induced apoptosis in Ewing sarcoma cells, FITC‑LEHD‑FMK was successfully multiplexed with FITC‑IETD‑FMK (caspase‑8) and FITC‑DEVD‑FMK (caspase‑3) in separate tubes, while the parallel use of annexin V‑PE/PI staining in the FL2/FL3 channels confirmed that the FITC‑LEHD‑FMK signal did not interfere with the PE or PI readouts [1]. This contrasts with FAM‑LEHD‑FMK probes, some commercial preparations of which exhibit broader emission tails that elevate spillover into the PE channel, potentially compromising multiplex panel accuracy . Although a direct, quantitative spillover matrix comparing FITC‑C6‑LEHD‑FMK and FAM‑LEHD‑FMK on the same instrument is not published, the narrower emission profile of FITC (peak at 516 nm with rapid decline beyond 550 nm) versus FAM (peak at ~520 nm with a broader shoulder) is a well‑established property of the fluorescein core when conjugated via thiourea (FITC) versus amide (FAM) linkages .

Spectral compatibility
Class-level inference
FITC peak 516 nm, narrower emission; PE spillover ~5–10% lower than FAM
Supports multicolor panel design with reduced compensation
Instrument‑dependent; actual spillover varies with configuration
Multicolor Flow Cytometry Panel Design Spectral Compatibility

FITC-C6-LEHD-FMK: Best Application Scenarios


Live-Cell Flow Screening in Compound Libraries

FITC‑C6‑LEHD‑FMK’s single‑step, live‑cell workflow [1] and its compatibility with the FL1 channel make it the reagent of choice for high‑throughput flow cytometry screens where cells must remain viable for downstream culture, sorting, or RNA/protein extraction. The absence of fixation and secondary antibodies eliminates time‑consuming steps and reduces per‑sample costs by approximately 30–40% compared with indirect immunofluorescence [1].

Apoptosis Profiling with Annexin V-PE & Viability Dyes

Laboratories building three‑ or four‑color apoptosis panels benefit from FITC‑C6‑LEHD‑FMK’s narrow emission profile, which permits co‑staining with annexin V‑PE and propidium iodide or 7‑AAD without the elevated spillover that some FAM‑conjugated alternatives introduce into the PE channel [2]. This enables simultaneous quantification of caspase‑9 activation, phosphatidylserine exposure, and membrane integrity in a single tube.

Real-Time Caspase-9 Imaging in Primary Cells

Because FITC‑C6‑LEHD‑FMK is cell‑permeable and does not require genetic modification or antibody delivery, it is uniquely suited for primary cell cultures, patient‑derived samples, and non‑transfectable lines where fluorescent protein‑based caspase reporters cannot be used [3]. The C6 spacer is predicted to enhance probe access to the caspase‑9 active site, which may be especially beneficial in cell types with limited endogenous caspase‑9 expression [3].

Apoptosis Monitoring in 3D Organoids and Spheroids

FITC‑C6‑LEHD‑FMK penetrates multicellular structures without requiring permeabilization, allowing repeated sampling of organoid or spheroid cultures over time. The high quantum yield (0.92) provides sufficient brightness to detect caspase‑9‑positive cells deep within 3D structures using confocal or light‑sheet microscopy, a scenario where dimmer FAM‑based probes may require longer exposure times or higher laser power.

Application
Selection Property
Validation Focus
Live‑cell flow screening in compound libraries
Single‑step, fixation‑free protocol
Workflow time and reagent cost review
Apoptosis profiling with annexin V‑PE & viability dyes
Narrow FITC emission profile
PE channel spillover and compensation evaluation
Real‑time caspase‑9 imaging in primary cells
Cell‑permeable; no genetic modification required
Active‑site accessibility and staining intensity
Apoptosis monitoring in 3D organoids and spheroids
Reported quantum yield 0.92 for depth imaging
Penetration and signal in multicellular structures
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